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Compound of Interest

Compound Name:
4-(5-Chloro-2-thienyl)-2-

pyrimidinethiol

CAS No.: 866019-24-1

Cat. No.: B3038475

Get Quote

Executive Summary
Compound Name: 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol IUPAC Name: 4-(5-

chlorothiophen-2-yl)pyrimidine-2(1H)-thione Molecular Formula: C

H

ClN

S

Molecular Weight: 228.72 g/mol Core Application: Pharmacophore intermediate for kinase
inhibitors (e.g., VEGFR, EGFR targets) and anti-infective agents.

This technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR,

MS) required to validate the identity and purity of 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol. It
addresses the critical structural tautomerism (thiol-thione equilibrium) that defines the spectral

characteristics of this molecule in solution versus the solid state.
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Structural Dynamics & Tautomerism
Scientific Integrity Note: In polar aprotic solvents (e.g., DMSO-d

) and the solid state, 2-mercaptopyrimidines exist predominantly as the thione tautomer
(pyrimidine-2(1H)-thione). Researchers must expect signals corresponding to the N-H and C=S
moieties rather than S-H and C-S.

Thione Form (Dominant): Characterized by a thioamide resonance structure.

Thiol Form (Minor): Observed only in specific non-polar conditions or upon S-alkylation.

Tautomerism Visualization
Thione Tautomer
(Major Species)

N-H, C=S
K_eq >> 1

Thiol Tautomer
(Minor Species)

N=C, S-H

Click to download full resolution via product page

Caption: Equilibrium strongly favors the Thione form in DMSO-d

, resulting in a distinct N-H proton signal >13 ppm.

Synthetic Pathway & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying solvent peaks (DMF, Ethanol) or precursor impurities (Chalcones).

Standard Protocol:

Acylation: 2-Acetyl-5-chlorothiophene reacts with DMF-DMA to form the enaminone

intermediate.

Cyclization: The enaminone undergoes a Michael addition-elimination with Thiourea in the

presence of a base (NaOEt/EtOH) to close the pyrimidine ring.

Synthesis Workflow
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2-Acetyl-5-chlorothiophene

+ DMF-DMA
(Reflux)

Enaminone Intermediate
(3-dimethylamino-1-(5-chlorothienyl)enone)

+ Thiourea / NaOEt
(Cyclization)

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol
(Thione Form)

Click to download full resolution via product page

Caption: Standard cyclization route via enaminone intermediate.

Spectroscopic Data Analysis[1]
Mass Spectrometry (MS)
Technique: ESI-MS (Electrospray Ionization) or EI-MS. Mode: Positive (

) or Negative (

).
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Parameter Value Interpretation

Molecular Ion (

)
228.9

Base peak corresponding to

Cl isotope.

Isotope Pattern 228.9 / 230.9 (3:1)

Characteristic chlorine

signature (

Cl vs

Cl).

Fragmentation
193 (

)

Loss of Chlorine radical (Cl

).

Fragmentation
169 (

)

Loss of HNCS (retro-Diels-

Alder of pyrimidine ring).

Diagnostic Check: Verify the 3:1 intensity ratio for the

and

peaks. A deviation suggests dechlorination or contamination.

Proton NMR ( H NMR)
Solvent: DMSO-d

(Required for solubility and thione stabilization). Frequency: 400 MHz or higher.
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Structural
Insight

13.80
Broad Singlet

(bs)
1H NH (N-1)

Confirms Thione

tautomer.

Disappears with

D

O shake.

8.65
Doublet (

Hz)
1H Py-H6

Proton adjacent

to Nitrogen; most

deshielded

aromatic.

7.95
Doublet (

Hz)
1H Th-H3

Thiophene

proton adjacent

to the pyrimidine

ring.

7.35
Doublet (

Hz)
1H Py-H5

Pyrimidine

proton; shielded

by electron

density from

C=S.

7.22
Doublet (

Hz)
1H Th-H4

Thiophene

proton adjacent

to Chlorine.

Key Coupling Constants:

Pyrimidine Ring:

Hz.

Thiophene Ring:
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Hz.

Carbon NMR ( C NMR)
Solvent: DMSO-d

.

Shift (

ppm)
Assignment Notes

176.5 C=S (C-2)
Characteristic downfield shift

for thione carbon.

158.0 C-4 (Pyrimidine)
Quaternary carbon linked to

thiophene.

155.2 C-6 (Pyrimidine)
CH, deshielded by adjacent

Nitrogen.

140.5 C-2' (Thiophene)
Ipso carbon attached to

pyrimidine.

132.0 C-5' (Thiophene)
Ipso carbon attached to

Chlorine.

130.5 C-3' (Thiophene) CH.

128.8 C-4' (Thiophene) CH.

106.5 C-5 (Pyrimidine) CH, highly shielded.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (cm

)
Vibration Mode Significance

3100 - 3250 (N-H) stretch
Broad band. Confirms thione

form (secondary thioamide).

3050 (C-H) aromatic Weak aromatic C-H stretches.

1610, 1560
(C=N) /

(C=C)

Pyrimidine and Thiophene

skeletal vibrations.

1180 - 1220 (C=S)
Strong band characteristic of

thiocarbonyl.

~750 (C-Cl) Characteristic C-Cl stretch.

Absence (S-H) @ 2550

Critical Quality Attribute: No

peak here confirms absence of

thiol form.

Experimental Validation Protocol
To ensure data reliability (Trustworthiness), follow this preparation workflow:

Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d

. Ensure the solution is clear yellow/orange. Turbidity suggests inorganic salts (NaCl) from
the workup.

Acquisition:

Run

H NMR with 16 scans minimum.

Run

C NMR with 1024 scans minimum (quaternary carbons are slow to relax).
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D

O Exchange Test: Add 1-2 drops of D

O to the NMR tube and re-run

H NMR.

Result: The peak at 13.80 ppm must disappear or diminish significantly, confirming it is an

exchangeable N-H proton.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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